Butyl dihydrogen phosphate Butyl dihydrogen phosphate Butyl acid phosphate appears as a colorless liquid. Insoluble in water. Corrosive to metals and tissues.
Brand Name: Vulcanchem
CAS No.: 1623-15-0
VCID: VC21180401
InChI: InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)
SMILES: CCCCOP(=O)(O)O
Molecular Formula: C4H11O4P
Molecular Weight: 154.1 g/mol

Butyl dihydrogen phosphate

CAS No.: 1623-15-0

Cat. No.: VC21180401

Molecular Formula: C4H11O4P

Molecular Weight: 154.1 g/mol

* For research use only. Not for human or veterinary use.

Butyl dihydrogen phosphate - 1623-15-0

Specification

CAS No. 1623-15-0
Molecular Formula C4H11O4P
Molecular Weight 154.1 g/mol
IUPAC Name butyl dihydrogen phosphate
Standard InChI InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)
Standard InChI Key BNMJSBUIDQYHIN-UHFFFAOYSA-N
SMILES CCCCOP(=O)(O)O
Canonical SMILES CCCCOP(=O)(O)O

Introduction

There appears to be some inconsistency in the literature regarding the compound's CAS registry number, with citations referring to both 52933-01-4 and 1623-15-0. This discrepancy may reflect different isomeric forms or historical reclassifications within chemical databases.

The physical and chemical properties of butyl dihydrogen phosphate contribute significantly to its utility in various applications. The compound exhibits the following key characteristics:

PropertyValueNotes
Molecular formulaC4H11O4P-
Molecular weight154.10 g/mol-
Physical stateLiquidAt room temperature
ColorColorless to pale yellow-
OdorAcidicCharacteristic phosphate ester odor
Density~1.283 g/cm³At 20°C
Boiling point~272.5°CAt atmospheric pressure
Flash point~118.6°C-
Solubility in waterSolubleForms acidic solutions
Solubility in organic solventsHighly solubleParticularly in alcohols and ketones
pH (1% solution)2-3Acidic nature
StabilityStable under normal conditionsAvoid strong oxidizers and bases

Synthesis and Production Methods

Laboratory Synthesis

The primary method for synthesizing butyl dihydrogen phosphate involves the direct esterification of phosphoric acid with butanol. This reaction typically proceeds through the following steps:

  • Combining phosphoric acid with excess butanol in appropriate proportions

  • Addition of an acid catalyst (commonly sulfuric acid) to facilitate the reaction

  • Heating the mixture to 60-80°C while maintaining continuous stirring

  • Purification of the product through extraction or distillation techniques

The reaction can be represented by the following chemical equation:

H3PO4 + CH3(CH2)3OH → CH3(CH2)3OPO3H2 + H2O

Using excess butanol is crucial for driving the equilibrium toward the desired product. Temperature control during the reaction is essential to prevent the formation of dibutyl phosphate as an unwanted side product.

Industrial Production

In industrial settings, the production of butyl dihydrogen phosphate follows similar chemical principles but employs specialized equipment and conditions for large-scale manufacturing:

  • Continuous flow reactors replace batch processes for improved efficiency

  • Higher temperatures and pressures may be utilized to increase reaction rates

  • Specialized catalysts are often employed to enhance selectivity

  • Advanced purification techniques, including multi-stage distillation, ensure high product purity

Industrial production methods prioritize optimization of yield and purity while minimizing waste generation and energy consumption.

Chemical Reactions and Mechanisms

Major Reaction Types

Butyl dihydrogen phosphate participates in several important reaction types that define its chemical behavior and applications:

Esterification

The compound can undergo further esterification with alcohols to form dibutyl or tributyl phosphates. These reactions typically require acidic catalysis and elevated temperatures.

Hydrolysis

In aqueous solutions, particularly under acidic or basic conditions, butyl dihydrogen phosphate can hydrolyze to yield phosphoric acid and butanol:

CH3(CH2)3OPO3H2 + H2O → H3PO4 + CH3(CH2)3OH

The rate of hydrolysis increases with temperature and at extreme pH values.

Substitution Reactions

The compound can participate in nucleophilic substitution reactions where the hydroxyl groups in the phosphate portion are replaced by other nucleophiles, leading to the formation of various derivatives.

Reaction Mechanisms

The mechanism of action for butyl dihydrogen phosphate involves its ability to act as a surfactant, reducing surface tension and stabilizing emulsions. It interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of micelles and other structural arrangements.

In esterification reactions, the mechanism typically proceeds through nucleophilic attack by the oxygen atom of the alcohol on the phosphorus center, followed by the elimination of water. These reactions are commonly acid-catalyzed, with the catalyst facilitating the protonation of intermediates to enhance reactivity.

Applications and Practical Uses

Butyl dihydrogen phosphate demonstrates remarkable versatility across numerous applications and industries, as detailed in the following table:

SectorApplicationFunctionTypical Concentration
Industrial CleaningDetergent formulationsEmulsifier and surfactant0.5-2%
Industrial CleaningMetal surface cleanersSurface modifier1-3%
LubricantsEngine oil additivesAnti-wear agent0.1-0.5%
LubricantsIndustrial greasesFriction modifier0.5-1.5%
Polymer IndustryPVC processingPlasticizer2-5%
Polymer IndustryPolyester resinsProcessing aid1-3%
ResearchNanoparticle synthesisSize control agent0.1-1%
ResearchOrganic synthesisPhosphorylating agentVariable
Analytical ChemistryHPLC mobile phasesIon-pairing agent0.05-0.2%
Analytical ChemistrySample preparationExtraction enhancer0.1-0.5%

Surfactant and Emulsifier

The amphiphilic nature of butyl dihydrogen phosphate makes it an effective surfactant in various formulations, where it reduces surface tension and stabilizes emulsions. This property is particularly valuable in industrial cleaning products and textile processing applications.

Lubricant Additives

In lubricant formulations, butyl dihydrogen phosphate serves as an additive that improves lubrication properties by reducing friction between surfaces. This application is critical in enhancing the performance and longevity of machinery.

Chemical Synthesis

In research laboratories, butyl dihydrogen phosphate functions as:

  • A reagent for phosphorylation reactions

  • A catalyst for specific organic transformations

  • A building block for more complex phosphate esters

Materials Science

The compound has demonstrated significant utility in materials science applications, particularly in:

  • The synthesis of iron oxide nanoparticles

  • Control of particle size and morphology in nanomaterial production

  • Surface modification of various materials

Analytical Applications

In analytical chemistry, butyl dihydrogen phosphate serves several important functions:

Chromatography

The compound is employed in high-performance liquid chromatography (HPLC) as:

  • An ion-pairing agent in reverse-phase HPLC

  • A component of mobile phases for the separation of specific analytes

  • A modifier to improve peak shapes and resolution

Biological Activity and Toxicological Profile

Cellular Effects

Phosphate esters like butyl dihydrogen phosphate are involved in several biological processes:

  • Energy Transfer: They participate in ATP synthesis and energy metabolism

  • Signal Transduction: The compound can influence various cellular pathways

  • Membrane Interactions: Due to its amphiphilic nature, butyl dihydrogen phosphate can interact with cellular membranes, potentially altering membrane fluidity and permeability

Metabolic Fate

Research has indicated that butyl dihydrogen phosphate is metabolized into various phosphorus-containing metabolites upon exposure. Studies have shown that it appears as a significant metabolite (11-21% of identified dose) in rat urine following exposure to tributyl phosphate.

Toxicological Considerations

The toxicological profile of butyl dihydrogen phosphate includes:

  • Low to moderate acute toxicity

  • Potential irritation to skin and eyes due to its acidic nature

  • Limited data on chronic exposure effects

  • Environmental considerations related to persistence and biodegradation

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Butyl dihydrogen phosphate can be compared with other alkyl phosphates to understand structure-property relationships:

Neopentyl Dihydrogen Phosphate and Methyl Dihydrogen Phosphate

These compounds exhibit different hydrolysis mechanisms. Neopentyl dihydrogen phosphate undergoes acid-catalyzed hydrolysis with a rate that increases smoothly with acid concentration, contrasting with methyl dihydrogen phosphate, which exhibits a rate maximum in strong acidic conditions. This difference arises from steric hindrance in the neopentyl group, which alters reaction pathways.

Dibutyl Phosphate

Dibutyl phosphate (DBP) differs from butyl dihydrogen phosphate in having two butyl groups instead of one. This structural difference results in:

  • Lower polarity due to the presence of two butyl groups

  • Higher boiling points (approximately 420°C)

  • Reduced water solubility compared to butyl dihydrogen phosphate

  • Different applications, particularly as a coupling agent and plasticizer

Recent Research and Development

Current Studies

Recent research involving butyl dihydrogen phosphate has focused on:

  • Investigations into its role in nanoparticle synthesis and stabilization

  • Development of novel catalytic applications

  • Studies on its potential use in drug delivery systems

  • Environmental fate and toxicological assessments

Future Research Directions

Emerging areas of interest include:

  • Green chemistry approaches to synthesis and applications

  • Exploration of use in advanced materials development

  • Computational studies to better understand reaction mechanisms

  • Development of sustainable alternatives with similar properties

Analytical Methods and Characterization

Chromatographic Analysis

Butyl dihydrogen phosphate can be analyzed using reverse-phase HPLC methods. This technique allows for the separation and identification of the compound and its derivatives, which is essential for quality control in various formulations.

The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility. Common detection methods include UV spectroscopy and mass spectrometry for enhanced sensitivity and specificity.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides structural information

  • Infrared Spectroscopy (IR): Identifies functional groups

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns

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